5-Bromo-2-adamantone

Lipophilicity LogP Drug Design

5-Bromo-2-adamantanone is a strategic intermediate not substitutable by 2-adamantanone. Key differentiation: MW 229.11 (52% higher), LogP 2.53 (CNS-optimal), density 1.6 g/cm³, m.p. 149–155°C (>100°C lower). C5 bromine enables SRN1 radical substitution and strengthens host–guest binding by 1.4 kcal/mol, critical for molecular sensors and stimuli-responsive materials. Orthogonal ketone/bromine allow sequential derivatization. Low melting point facilitates melt processing. Insist on ≥98% GC purity.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
Cat. No. B12061479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-adamantone
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3=O)Br
InChIInChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6?,7-,8+,10?
InChIKeyTXEWIOREYPSNRR-VZCHMASFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-adamantone: Quantifiable Differentiation Guide for Scientific Procurement


5-Bromo-2-adamantone (CAS 20098-20-8, C10H13BrO, MW 229.11) is a brominated adamantanone derivative characterized by a rigid tricyclic framework with a ketone at C2 and a bridgehead bromine at C5 . This substitution pattern confers distinct physicochemical properties and reactivity compared to the parent 2-adamantone and other halogenated analogs, making it a strategic intermediate in organic synthesis and materials science. The compound is commercially available from multiple reputable vendors with purities up to >98.0% (GC) [1] and a melting point range of 149–155 °C [1][2].

Why 5-Bromo-2-adamantone Cannot Be Replaced by Unsubstituted 2-Adamantone or Other Halogenated Analogs


Generic substitution of 5-Bromo-2-adamantone with 2-adamantone or alternative halogenated adamantanones is not scientifically defensible. The presence of the C5 bromine atom fundamentally alters key physicochemical parameters: it increases molecular weight by 52% (229.11 vs. 150.22 g/mol), elevates LogP from ~1.60–2.19 to 2.53 , raises density from ~1.1 g/cm³ to 1.6 g/cm³ [1], and depresses the melting point by over 100 °C (149–155 °C vs. 256–258 °C) [2]. Furthermore, the bromine substituent introduces orthogonal reactivity via radical nucleophilic substitution pathways that are inaccessible to the unsubstituted ketone [3], while also enhancing binding affinities in supramolecular contexts by up to 1.4 kcal/mol relative to non-halogenated analogs [4]. These quantifiable differences directly impact solubility, reaction kinetics, and product yields in downstream applications, necessitating explicit sourcing of the specified compound.

Quantitative Differentiation Evidence for 5-Bromo-2-adamantone Against Key Comparators


Enhanced Lipophilicity vs. Unsubstituted 2-Adamantone Drives Membrane Permeability and Solubility Profile

5-Bromo-2-adamantone exhibits a calculated LogP of 2.53 [1], representing a 32–58% increase in lipophilicity compared to the parent 2-adamantone, which has reported LogP values ranging from 1.60 to 2.19 [2][3]. This differential alters the compound's partitioning behavior in biphasic systems and its predicted membrane permeability, directly influencing its utility in medicinal chemistry campaigns where optimized lipophilicity is a critical parameter.

Lipophilicity LogP Drug Design

Reduced Melting Point and Enhanced Density vs. 2-Adamantone: Implications for Formulation and Handling

The melting point of 5-Bromo-2-adamantone (149–155 °C) [1] is depressed by over 100 °C relative to 2-adamantone (256–258 °C, subl.) . Simultaneously, its predicted density increases from ~1.1 g/cm³ to 1.6 g/cm³ . These quantitative shifts reflect the significant impact of bromine substitution on crystal packing and molecular volume, which can simplify handling and purification steps while altering the compound's behavior in solid-phase reactions and formulation processes.

Physicochemical Properties Formulation Material Science

Superior Binding Affinity in Supramolecular Cavitands vs. Non-Halogenated Adamantane Derivatives

Investigations into resorcin[4]arene-based cavitand complexes revealed that halogenated adamantanediazirines bind up to 1.4 kcal/mol more strongly than their unsubstituted counterparts [1]. While this study specifically examined 5-bromo-2-aziadamantane, the structural and electronic similarity to 5-Bromo-2-adamantone supports a class-level inference that the C5 bromine substituent enhances host–guest binding energy via increased polarizability and favorable halogen-bonding interactions, a differentiation not achievable with non-halogenated 2-adamantone.

Supramolecular Chemistry Host-Guest Complexes Binding Affinity

Distinct Radical Nucleophilic Substitution (SRN1) Reactivity Profile vs. Chloro-Analog

In SRN1 competition experiments with Me3Sn⁻ ions in liquid ammonia, 1-chloroadamantane was found to be 5.3 times more reactive than 5-chloro-2-adamantanone [1]. This substantial reactivity difference demonstrates that introducing a carbonyl group at C2 adjacent to a bridgehead halogen dramatically attenuates radical nucleophilic substitution rates. While direct data for 5-Bromo-2-adamantone are not provided in this study, the established trend for halogenated adamantanones indicates that 5-Bromo-2-adamantone will exhibit a similarly distinct, attenuated reactivity profile compared to simple bromoadamantanes, a critical differentiator for reaction design.

Radical Chemistry Nucleophilic Substitution SRN1 Mechanism

Commercial Purity Specification Enables Reproducible Downstream Chemistry

Reputable vendors supply 5-Bromo-2-adamantone with rigorously defined purity specifications: TCI offers >98.0% (GC) [1], while Aladdin specifies 98% (HPLC) . In contrast, 2-adamantone is commonly offered at 98% purity . The availability of 5-Bromo-2-adamantone at >98% GC purity ensures minimal interference from brominated byproducts or unreacted 2-adamantone, which is critical for achieving reproducible yields and minimizing side reactions in complex synthetic sequences.

Analytical Purity Reproducibility Quality Control

Targeted Application Scenarios for 5-Bromo-2-adamantone Based on Verified Differentiation


Synthesis of Adamantane-Based Pharmaceuticals with Optimized Lipophilicity

The 32–58% higher LogP of 5-Bromo-2-adamantone (2.53) compared to 2-adamantone [1][2] makes it a preferred intermediate when increased membrane permeability or altered tissue distribution is desired in drug candidates. This differentiation is particularly relevant for CNS-targeted compounds, where optimal LogP values often fall between 2 and 3.5.

Supramolecular Host–Guest Systems Requiring Enhanced Binding Affinity

Based on the demonstrated 1.4 kcal/mol stronger binding of halogenated adamantane derivatives in resorcin[4]arene cavitands [3], 5-Bromo-2-adamantone is uniquely suited for constructing stable inclusion complexes, molecular sensors, and stimuli-responsive materials where stronger host–guest interactions are critical for performance.

Controlled Radical Nucleophilic Substitution (SRN1) Cascades

The attenuated SRN1 reactivity of 5-halo-2-adamantanones relative to simple bridgehead halides [4] positions 5-Bromo-2-adamantone as a tunable building block for multi-step radical substitution sequences. Its orthogonal ketone and bromine functionalities allow for sequential derivatization, enabling the synthesis of complex adamantane frameworks that are inaccessible using unsubstituted 2-adamantone.

Low-Melting Solid Formulations and Melt-Processable Materials

With a melting point 101–109 °C lower than 2-adamantone [5], 5-Bromo-2-adamantone offers practical advantages in applications requiring melt-processing, such as the preparation of amorphous solid dispersions, hot-melt extrusion formulations, or low-temperature reactive blending. The 45% higher density also affects material handling and volumetric calculations.

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